Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate
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Overview
Description
Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceutical chemistry, and material science. This compound, in particular, is characterized by its unique structure, which includes a phenyl group, an ethyl group, and a methylphenyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate typically involves multi-step organic reactions. One common method involves the use of Grignard reagents to introduce the ethyl and methylphenyl groups onto the pyridine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, the use of cationic half-sandwich rare-earth catalysts can facilitate the addition of alkyl groups to the pyridine ring, providing a more atom-economical method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Substitution reactions, particularly at the pyridine ring, can be facilitated by the use of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-ethylpyridine
- 4-methylpyridine
- Phenylpyridine
Uniqueness
Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .
Properties
CAS No. |
651053-68-8 |
---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
phenyl 2-ethyl-4-(2-methylphenyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-3-18-15-17(20-12-8-7-9-16(20)2)13-14-22(18)21(23)24-19-10-5-4-6-11-19/h4-15,17H,3H2,1-2H3 |
InChI Key |
FQFHTBXYUHKTBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(C=CN1C(=O)OC2=CC=CC=C2)C3=CC=CC=C3C |
Origin of Product |
United States |
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